![molecular formula C11H17N5NaO13P3 B13826279 sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate is a complex organic molecule. It features a purine base (adenine) attached to a ribose sugar, which is further linked to a series of phosphoryl groups. This structure is characteristic of nucleotides, which are the building blocks of nucleic acids like DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate typically involves multiple steps:
Formation of the Purine Base: The purine base (adenine) can be synthesized through a series of reactions starting from simpler organic molecules like formamide.
Attachment to Ribose Sugar: The adenine is then attached to a ribose sugar through a glycosidic bond. This step often involves protecting groups to ensure selective reactions.
Phosphorylation: The ribose-adenine compound is then phosphorylated using phosphorylating agents like phosphorus oxychloride (POCl3) under controlled conditions to form the triphosphate structure.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as using enzymes to catalyze the formation of the nucleotide from simpler precursors. This approach can be more efficient and environmentally friendly compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine base and the ribose sugar.
Substitution Reactions: The phosphoryl groups can participate in substitution reactions, where one phosphoryl group is replaced by another.
Hydrolysis: The compound can be hydrolyzed to break the glycosidic bond between the adenine and ribose, or the phosphoester bonds between the phosphoryl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Phosphoryl chloride (POCl3), thionyl chloride (SOCl2)
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Oxidation: Oxidized forms of the purine base or ribose
Reduction: Reduced forms of the purine base or ribose
Substitution: Various phosphorylated derivatives
Hydrolysis: Adenine, ribose, and inorganic phosphate
科学的研究の応用
Chemistry
Nucleotide Analogs: Used in the synthesis of nucleotide analogs for studying DNA and RNA synthesis and function.
Biochemical Probes: Utilized as probes in biochemical assays to study enzyme activities and interactions.
Biology
Genetic Research: Employed in genetic research to study the mechanisms of DNA replication, transcription, and translation.
Cell Signaling: Investigated for its role in cell signaling pathways, particularly those involving cyclic nucleotides.
Medicine
Antiviral Agents: Explored as potential antiviral agents due to their ability to interfere with viral replication.
Cancer Research: Studied for their potential use in cancer therapy, particularly in targeting rapidly dividing cells.
Industry
Biotechnology: Used in various biotechnological applications, including the production of genetically modified organisms (GMOs) and the development of new biopharmaceuticals.
作用機序
The compound exerts its effects primarily through interactions with enzymes and other proteins involved in nucleic acid metabolism. It can act as a substrate or inhibitor for enzymes like DNA polymerases, RNA polymerases, and kinases. These interactions can affect processes like DNA replication, RNA transcription, and signal transduction pathways.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): A similar nucleotide with three phosphoryl groups, widely known for its role in cellular energy transfer.
Guanosine Triphosphate (GTP): Another nucleotide with a similar structure, involved in protein synthesis and signal transduction.
Uniqueness
The uniqueness of sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate lies in its specific structure and the presence of multiple phosphoryl groups, which can confer unique biochemical properties and interactions compared to other nucleotides.
特性
分子式 |
C11H17N5NaO13P3 |
|---|---|
分子量 |
543.19 g/mol |
IUPAC名 |
sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C11H18N5O13P3.Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChIキー |
YOEHKDLTPSPVAA-MCDZGGTQSA-M |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])O)O)O)N=C(NC2=O)N.[Na+] |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])O)O)O)N=C(NC2=O)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide](/img/structure/B13826204.png)
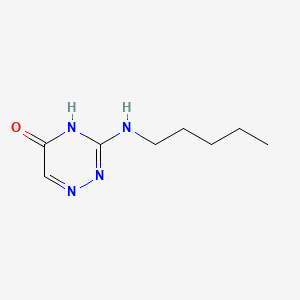
![(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13826215.png)
![(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid](/img/structure/B13826217.png)
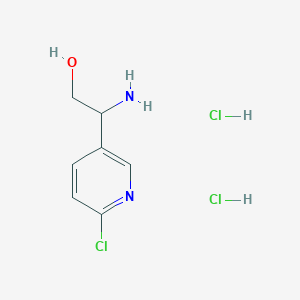
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)
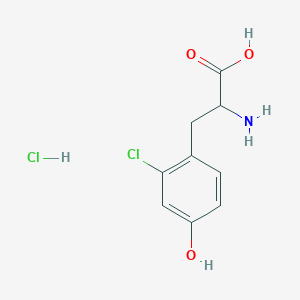
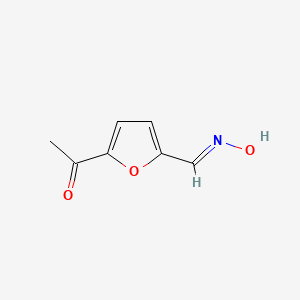
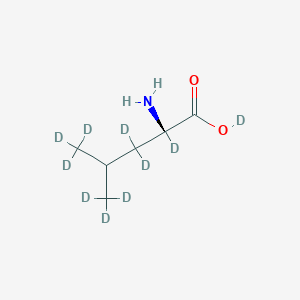
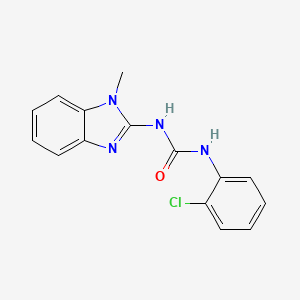
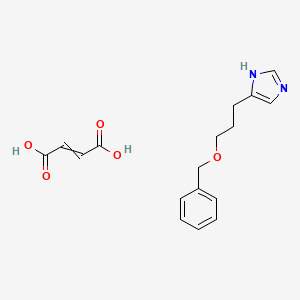
![N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide](/img/structure/B13826263.png)
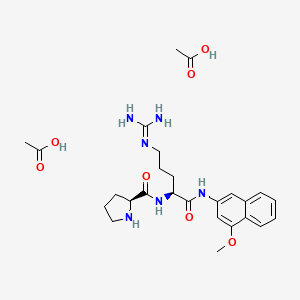
![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
